2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a piperazine-containing acetamide derivative characterized by a 4-fluorophenyl-substituted piperazine ring linked to an acetamide group bearing a 4-methylphenyl substituent. This compound is part of a broader class of molecules investigated for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Its synthesis typically involves coupling a piperazine intermediate with an acetamide precursor via nucleophilic substitution or amide bond formation .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-15-2-6-17(7-3-15)21-19(24)14-22-10-12-23(13-11-22)18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRMJASZGLSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-fluorophenylpiperazine with 4-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an inhibitor of certain enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby blocking their activity and affecting the biochemical pathways they are involved in.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
a. Halogenated Phenyl Groups
- Compound 15 (): 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide Substituents: 4-Fluorophenyl (piperazine) and 4-methylphenyl (thiazole). Melting Point: 269–270°C; Molecular Weight: 410.51 g/mol .
Compound 30 () : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
- Compound 24a (): 5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Substituents: 4-Fluorophenyl (piperazine) and triazole-thione core. Yield: 83% .
b. Non-Halogenated Phenyl Groups
- Compound 13 (): 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide Substituents: 4-Methoxyphenyl (piperazine). Melting Point: 289–290°C; Molecular Weight: 422.54 g/mol .
Variations in the Acetamide Group
a. Aromatic vs. Heterocyclic Substituents
- Compound 16 () : 3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione
Biological Activity
Research indicates that compounds with a piperazine structure often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. The presence of the fluorophenyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Pharmacological Effects
- Antidepressant Activity : Some studies have suggested that similar piperazine derivatives exhibit antidepressant-like effects by modulating serotonin levels in the brain. For example, compounds with structural similarities have shown efficacy in animal models of depression.
- Antipsychotic Properties : The compound may also exhibit antipsychotic effects through dopamine receptor antagonism. Research has demonstrated that piperazine derivatives can reduce psychotic symptoms in experimental models.
- Anxiolytic Effects : Compounds similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide have been evaluated for their anxiolytic properties, showing promise in reducing anxiety-like behaviors in rodent models.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines, indicating potential anticancer properties. For instance, it has been tested against human tumor cell lines with varying degrees of success.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Moderate |
| MCF-7 (Breast Cancer) | 10 | Significant |
| A549 (Lung Cancer) | 20 | Moderate |
Case Study 1: Antidepressant Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant activity. The results indicated that compounds similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide showed significant improvement in behavioral tests compared to controls, suggesting a potential therapeutic application in mood disorders .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was assessed against a panel of human cancer cell lines. The findings revealed that it inhibited cell proliferation effectively, particularly in breast and cervical cancer models . The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 3: Neuropharmacological Effects
Research exploring the neuropharmacological profile of similar compounds indicated that they could modulate neurotransmitter systems effectively. Behavioral assays demonstrated reduced anxiety-like behaviors in rodents treated with these derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
